molecular formula C12H16ClNO2 B2669885 Methyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride CAS No. 2445786-26-3

Methyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride

Cat. No.: B2669885
CAS No.: 2445786-26-3
M. Wt: 241.72
InChI Key: DVPPZOBIXZWMHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents . The compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with a methyl group and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require refluxing in an appropriate solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinolines.

Scientific Research Applications

Methyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, contributing to its neuroprotective effects. Additionally, the compound may act as a free radical scavenger, providing further neuroprotection.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to inhibit MAO and act as a free radical scavenger distinguishes it from other similar compounds.

Properties

IUPAC Name

methyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-8-6-11-9(7-13-8)4-3-5-10(11)12(14)15-2;/h3-5,8,13H,6-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPPZOBIXZWMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CN1)C=CC=C2C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.